molecular formula C24H15N3O9 B050978 1,3,5-Tris(4-nitrophenoxy)benzene CAS No. 102852-91-5

1,3,5-Tris(4-nitrophenoxy)benzene

Cat. No. B050978
CAS RN: 102852-91-5
M. Wt: 489.4 g/mol
InChI Key: DXYUVOVIDRJKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene involves several steps. One method uses phloroglucin and p-chloronitrobenzene as raw materials. Under strong basicity, phloroglucin reacts with potassium carbonate at 130°C to obtain phloroglucinol potassium. Then, p-chloronitrobenzene is added, and the reaction occurs at 150-160°C for 12 hours to obtain 1,3,5-tri(4-nitrophenoxy)benzene . Another method involves a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1,3,5-Tris(4-nitrophenoxy)benzene is C24H15N3O9 . The structure of the molecule is based on a benzene ring with three nitrophenoxy groups attached at the 1, 3, and 5 positions .


Chemical Reactions Analysis

1,3,5-Tris(4-nitrophenoxy)benzene can undergo various chemical reactions. For example, it can be reduced to its corresponding amine form under the action of tin dichloride/concentrated hydrochloric acid . It can also participate in nickel-catalysed polycondensation reactions with secondary cyclic and acyclic amines to afford the corresponding triarylamines .

Scientific Research Applications

Phase Transition Thermodynamics

1,3,5-Tris(4-nitrophenoxy)benzene is an organic non-electrolyte with notable stability of an amorphous phase . Its glassy and supercooled liquid states have been studied by spectroscopic and calorimetric methods . This makes it a valuable material in the study of phase transition thermodynamics .

Glass Transition and Crystallization Studies

Over the last 60 years, 1,3,5-Tris(4-nitrophenoxy)benzene and its isomers have been important model objects in the studies of the glass transition phenomenon and crystallization .

Vapor-Deposited Glasses

1,3,5-Tris(4-nitrophenoxy)benzene has been shown to form ultrastable glass upon physical vapor deposition onto a cold substrate . This property can be useful in the production of certain types of optical and electronic devices.

Quantum Chemical Investigations

Quantum chemical investigations have been carried out on co-crystals based on 1,3,5-Tris(4-nitrophenoxy)benzene . These studies can help understand various structural features that play an important role in its packing .

Metal Organic Frameworks (MOFs)

1,3,5-Tris(4-nitrophenoxy)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) . MOFs have potential usage in gas storage, gas separation, and catalysis .

Adsorption Membranes

1,3,5-Tris(4-nitrophenoxy)benzene can be used to synthesize porous aromatic frameworks for the development of adsorption membranes . These membranes can be used to treat organic pollutants .

Organic Light Emitting Diodes (OLEDs)

1,3,5-Tris(4-nitrophenoxy)benzene can also be used in the fabrication of pyridine based high efficiency organic light emitting diodes (OLEDs) . OLEDs are widely used in display technology for televisions and mobile devices .

Safety and Hazards

While specific safety and hazard information for 1,3,5-Tris(4-nitrophenoxy)benzene is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission” discusses the synthesis and properties of a related compound . Another paper titled “1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties” discusses the synthesis and properties of a derivative of 1,3,5-Tris(4-nitrophenoxy)benzene .

properties

IUPAC Name

1,3,5-tris(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUVOVIDRJKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611189
Record name 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-nitrophenoxy)benzene

CAS RN

102852-91-5
Record name 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(4-nitrophenoxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(4-nitrophenoxy)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris(4-nitrophenoxy)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris(4-nitrophenoxy)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3,5-Tris(4-nitrophenoxy)benzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris(4-nitrophenoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.